Methyl 2-bromo-5-cyano-4-methylphenylacetate
Overview
Description
Methyl 2-bromo-5-cyano-4-methylphenylacetate is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of phenylacetate, featuring a bromine atom, a cyano group, and a methyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-cyano-4-methylphenylacetate can be synthesized through a multi-step process. One common method involves the bromination of 4-methylphenylacetic acid, followed by esterification and subsequent cyanation. The reaction conditions typically involve:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom.
Esterification: Reacting the brominated product with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the ester.
Cyanation: Introducing the cyano group using a reagent like sodium cyanide (NaCN) under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-cyano-4-methylphenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted phenylacetates.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-bromo-5-cyano-4-methylphenylacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-cyano-4-methylphenylacetate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In medicinal chemistry, its mechanism would be related to the specific biological target it interacts with, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4-methylphenylacetate: Lacks the cyano group, making it less versatile in certain reactions.
Methyl 2-cyano-4-methylphenylacetate: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
Methyl 2-bromo-5-cyano-4-ethylphenylacetate: Contains an ethyl group instead of a methyl group, altering its physical and chemical properties.
Uniqueness
Methyl 2-bromo-5-cyano-4-methylphenylacetate is unique due to the presence of both bromine and cyano groups, which provide a combination of reactivity and functionality that is valuable in various chemical transformations.
Properties
IUPAC Name |
methyl 2-(2-bromo-5-cyano-4-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-10(12)8(4-9(7)6-13)5-11(14)15-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWXNPLBCXEMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)CC(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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